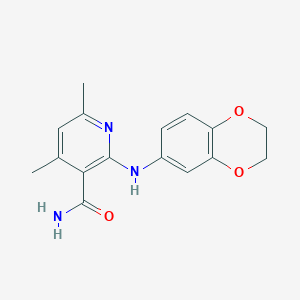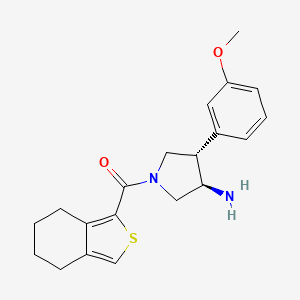![molecular formula C21H28FN3O3 B5538494 1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5538494.png)
1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione" often involves condensation reactions, nucleophilic substitution, and fluorination processes. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate via condensation reaction showcases the complexity and precision required in creating such compounds (Sanjeevarayappa et al., 2015). Similarly, the creation of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo,hydroxyl, and fluoro)-2-phenylethyl)piperazine derivatives through nucleophilic substitution reaction of phenacyl bromides with hetero arylpiperazine, reduction, and then fluorination indicates the intricate steps involved in synthesizing such complex molecules (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of compounds related to "1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione" can be determined through X-ray diffraction studies and spectroscopic evidence. For example, the study by Polaske et al. (2009) on the solid-state structures of xylylene-linked bis(piperazine-2,5-diones) reveals insights into the effects of side chain substitution on molecule conformations, highlighting the importance of intermolecular interactions in determining solid-state conformations (Polaske et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving piperazine derivatives include Dieckmann cyclization, as demonstrated in the synthesis of piperazine-2,5-diones from substructures featuring activated methylene adjacent to nitrogen, highlighting the versatility of reactions available for modifying the chemical structure of piperazine-based compounds (Aboussafy & Clive, 2012).
Physical Properties Analysis
The crystallization and physical form of similar compounds are influenced by their molecular structure and intermolecular interactions. For example, the analysis of cis and trans isomers of certain arylpiperazine structures provides insights into molecule bending and the formation of supramolecular synthons, which are critical for understanding the physical properties of these compounds (Karolak‐Wojciechowska et al., 2010).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity, stability, and interaction with other molecules, can be assessed through various chemical and biological evaluations. For instance, the synthesis and antimicrobial activity of certain piperazine and piperidine derivatives illustrate the compound's interactions with biological systems and their potential applications in medicinal chemistry (Banala et al., 2011).
Applications De Recherche Scientifique
Synthesis and Characterization
Research in synthesis and characterization focuses on developing novel compounds through condensation reactions and characterizing their structure using various spectroscopic methods. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate through condensation reaction highlights the methodology for creating complex molecules with potential biological activities. These compounds are further characterized by LCMS, NMR, IR, and single crystal XRD data, providing insights into their molecular structure and the formation of three-dimensional architectures through weak intermolecular interactions and aromatic π–π stacking interactions (Sanjeevarayappa et al., 2015).
Biological Evaluation
The biological evaluation of synthesized compounds involves screening for various activities, such as antibacterial and anthelmintic activities. The discussed compound exhibited moderate anthelmintic activity, suggesting potential applications in developing new treatments for parasitic infections. This highlights the importance of synthetic chemistry in discovering new bioactive molecules (Sanjeevarayappa et al., 2015).
Fluorescent Sensors
Another application area is the development of fluorescent sensors for detecting toxic chemicals. The synthesis of benzothiadiazole-based fluorescent sensors capable of detecting oxalyl chloride and phosgene in "turn-on" fluorescence mode demonstrates the utility of piperazine-2,3-dione derivatives in environmental monitoring and public safety. These sensors exhibit high selectivity and sensitivity, providing a convenient and reliable detection method for harmful industrial chemicals (Zhang et al., 2017).
Antimicrobial and Cytotoxic Evaluation
In the field of medicinal chemistry, fluoroquinolone derivatives of piperazine-2,3-dione have been evaluated for their antimycobacterial and cytotoxic activities, revealing compounds with potent activity against M. tuberculosis. This research underscores the potential of these compounds in treating bacterial infections while maintaining low cytotoxicity, making them promising candidates for further drug development (Sheu et al., 2003).
Herbicidal Activity
The synthesis of novel herbicidal 1-phenyl-piperazine-2,6-diones showcases the application of these compounds in agriculture. These compounds, prepared via a new synthetic route, demonstrate significant herbicidal activity, indicating their potential as effective agrochemical agents (Li et al., 2005).
Propriétés
IUPAC Name |
1-butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3/c1-2-3-11-23-14-15-25(21(28)20(23)27)18(16-7-5-4-6-8-16)19(26)24-12-9-17(22)10-13-24/h4-8,17-18H,2-3,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJQEERBPJMLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)N3CCC(CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-[2-(4-fluoropiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)

![4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5538441.png)
![6-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5538445.png)
![2-(1,3-thiazol-2-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538449.png)
![4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)
![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5538497.png)
![2-[1-(9H-fluoren-2-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5538499.png)

